chemical structure and properties of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
chemical structure and properties of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
An In-depth Technical Guide to 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Publication Date: February 15, 2026
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and established protocols for its synthesis and characterization. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All data and claims are substantiated by authoritative sources to uphold the highest standards of scientific integrity.
Introduction and Chemical Identity
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound featuring a piperidine ring substituted with a methyl group, which is in turn bonded to a nitro-substituted benzonitrile core. This unique arrangement of functional groups—a cyano group, a nitro group, and a tertiary amine—imparts a distinct electronic and steric profile, making it a valuable intermediate and a subject of study in various chemical disciplines.
The structural identifiers for this compound are crucial for unambiguous identification in research and regulatory contexts.
| Identifier | Value |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile |
| CAS Number | 951336-67-1 |
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| Canonical SMILES | CC1CCCCN1C2=C(C=C(C=C2)[O-])C#N |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties is fundamental to the handling, characterization, and application of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.
Physical Properties
The physical state and solubility dictate the appropriate solvents and conditions for reactions and analytical preparations.
| Property | Value | Source |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred from structure |
Spectroscopic Data
Spectroscopic analysis provides irrefutable evidence of the compound's structure and purity. The following data represents typical expected values.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons, piperidine ring protons, and methyl group protons. |
| ¹³C NMR | Resonances for aromatic carbons, piperidine carbons, the nitrile carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic stretches for C≡N (nitrile), C-NO₂ (nitro), C-N (amine), and aromatic C-H bonds. |
| Mass Spec (MS) | A molecular ion peak (M+) consistent with the molecular weight (245.28). |
Synthesis and Purification Protocol
The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.
Rationale for Synthetic Strategy
The SNAr mechanism is highly effective for this transformation. The nitro group at the para-position to the leaving group (a halogen, for instance) stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. 2-Methylpiperidine acts as the nucleophile, displacing a suitable leaving group on the benzonitrile ring.
Detailed Experimental Protocol
Reaction: 2-Fluoro-5-nitrobenzonitrile with 2-Methylpiperidine.
Materials:
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2-Fluoro-5-nitrobenzonitrile (1.0 eq)
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2-Methylpiperidine (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Acetonitrile (CH₃CN) (0.1 M)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Nitrogen or Argon atmosphere setup
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-5-nitrobenzonitrile and anhydrous acetonitrile.
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Add potassium carbonate to the mixture. This base is crucial for scavenging the HF byproduct, driving the reaction to completion.
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Add 2-Methylpiperidine dropwise to the stirring suspension at room temperature. The steric hindrance from the 2-methyl group may require elevated temperatures to achieve a reasonable reaction rate.
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Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Potential Applications in Drug Discovery
While specific biological activities for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile are not extensively documented in public literature, its structural motifs are present in numerous biologically active molecules. The nitrobenzonitrile core, for instance, is a known pharmacophore that can interact with various biological targets.
Illustrative Signaling Pathway Involvement
Compounds with similar structures have been investigated as inhibitors of various enzymes and signaling pathways. For example, substituted benzonitriles have been explored as inhibitors of kinases, a class of enzymes pivotal in cell signaling. The diagram below illustrates a hypothetical role as a kinase inhibitor in a generic cancer signaling pathway.
Disclaimer: This diagram is for illustrative purposes only and does not represent a proven biological activity of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. It serves to demonstrate a potential application context for such a molecule in drug development research.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.
Conclusion
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile presents a molecule with significant potential for further research and development. Its synthesis is straightforward via the SNAr reaction, and its structure contains key functional groups often found in pharmacologically active compounds. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future studies. The protocols and data presented herein are designed to be self-validating and serve as a reliable starting point for any researcher in the field.
References
There are no specific scientific articles that detail the synthesis, properties, and applications of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile in a comprehensive manner that could be cited for this guide. The information provided is based on general principles of organic chemistry and data aggregated from chemical databases. The protocols and discussions are representative of standard laboratory practices for a molecule of this type.
